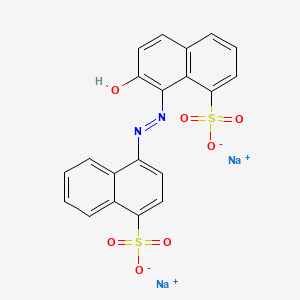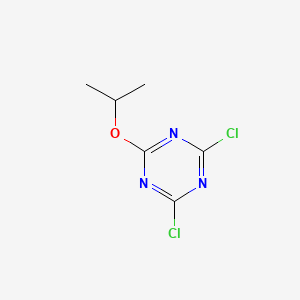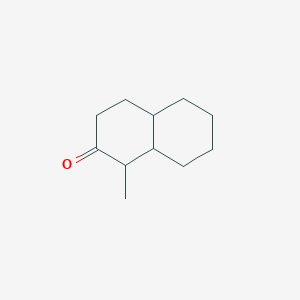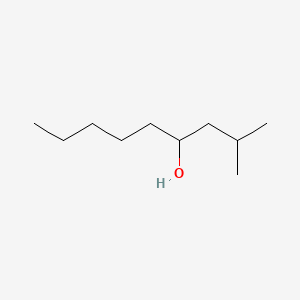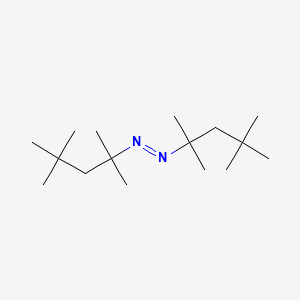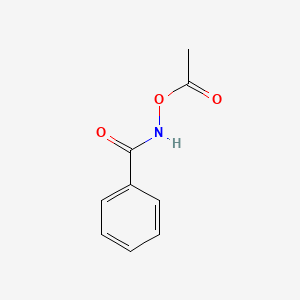
1-Cyclohexyl-2,5-dimethyl-1h-pyrrole
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
A study by Maity and Pramanik (2013) describes the synthesis of pyrrole derivatives through the condensation of enamines and arylglyoxals. These derivatives demonstrate significant chemical transformations, showcasing the versatility of pyrrole compounds in synthetic chemistry (Maity & Pramanik, 2013).
Pushechnikov et al. (1999) explored the reactions of 1-aryl-2,5-dimethylpyrroles with ketones, leading to the formation of complex pyrrole derivatives. This research highlights the reactivity of pyrroles in forming diverse molecular structures (Pushechnikov et al., 1999).
Takeshita et al. (1990) investigated the C-N bond atropisomerism in a specific pyrrole derivative, demonstrating the molecular complexity and potential for varied chemical behavior in pyrrole-based compounds (Takeshita et al., 1990).
Applications in Material Science
Le (2011) conducted a study on the synthesis of a pyrrole derivative and its application in enhancing tobacco flavor. This research showcases the potential of pyrrole compounds in the flavor and fragrance industry (Le, 2011).
Pasha et al. (2011) explored the catalytic applications of nano β-PbO in the synthesis of dimethyl-N-substituted pyrroles. Their work highlights the potential of pyrrole derivatives in catalysis and material science (Pasha et al., 2011).
Li et al. (2019) studied the solubility and solvent effects of a pyrrole derivative, providing insights into the physical properties of these compounds which is crucial for their practical applications in various solvents (Li et al., 2019).
Pharmaceutical and Biological Research
Hublikar et al. (2019) synthesized novel pyrrole derivatives and evaluated their antimicrobial activities. This indicates the potential of pyrrole compounds in developing new antimicrobial agents (Hublikar et al., 2019).
Paprocka et al. (2022) synthesized new pyrrole-2,5-dione derivatives and assessed their anti-inflammatory properties. Their findings contribute to the understanding of the therapeutic potential of pyrrole derivatives in treating inflammation-related conditions (Paprocka et al., 2022).
Fensome et al. (2008) reported on pyrrole-oxindole progesterone receptor modulators, underlining the significance of pyrrole compounds in hormone-related therapies and female healthcare (Fensome et al., 2008).
Eigenschaften
IUPAC Name |
1-cyclohexyl-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMSMLRWXSENLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332896 | |
| Record name | 1-cyclohexyl-2,5-dimethyl-1h-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24836-02-0 | |
| Record name | 1-cyclohexyl-2,5-dimethyl-1h-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


